molecular formula C24H16ClFN2O2S B11088373 (5Z)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11088373
M. Wt: 450.9 g/mol
InChI Key: YERYNGYMAYPZIV-STZFKDTASA-N
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Description

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl, fluorophenyl, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl-2-oxoethyl sulfide and 4-fluorophenyl methylene derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE
  • **2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE

Uniqueness

The uniqueness of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.9 g/mol

IUPAC Name

(5Z)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methylidene]-3-phenylimidazol-4-one

InChI

InChI=1S/C24H16ClFN2O2S/c25-18-10-8-17(9-11-18)22(29)15-31-24-27-21(14-16-6-12-19(26)13-7-16)23(30)28(24)20-4-2-1-3-5-20/h1-14H,15H2/b21-14-

InChI Key

YERYNGYMAYPZIV-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/N=C2SCC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)N=C2SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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